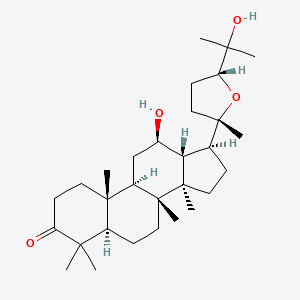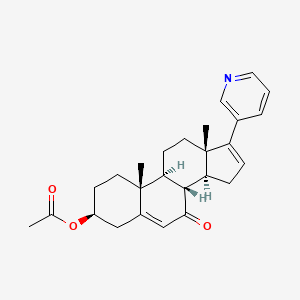
3-Dehydropyxinol
Übersicht
Beschreibung
20S,24R-Epoxydammar-12,25-diol-3-one is a naturally occurring dammarane-type triterpenoid. It is primarily found in the herbs of Pseudolarix kaempferi, a tree belonging to the Pinaceae family. This compound is known for its complex molecular structure, which includes a tetracyclic dammarane skeleton, hydroxyl groups at positions 12 and 25, and an epoxide ring between carbons 20 and 24 .
Wissenschaftliche Forschungsanwendungen
20S,24R-Epoxydammar-12,25-diol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and probe molecule in chemical research to study biological mechanisms and interactions.
Biology: The compound’s specific stereochemistry and oxidized dammarane structure make it valuable for studying cellular processes and molecular interactions.
Medicine: Research into the potential bioactivity of 20S,24R-Epoxydammar-12,25-diol-3-one includes its effects on various biological targets and pathways.
Industry: The compound is used in the development of new materials and products due to its unique chemical properties.
Wirkmechanismus
Target of Action
3-Dehydropyxinol, also known as 20S,24R-Epoxydammar-12,25-diol-3-one or RCA3293YRJ, primarily targets key inflammation-related proteins in the MAPK and NF-κB pathways . These pathways play a crucial role in the inflammatory response, making them significant targets for anti-inflammatory agents .
Mode of Action
This compound interacts with its targets by suppressing the production of iNOS, IL-1β, and TNF-α . These are key mediators of inflammation, and their suppression results in a reduction of the inflammatory response .
Biochemical Pathways
The compound affects the MAPK and NF-κB pathways . By suppressing iNOS, IL-1β, and TNF-α, this compound can inhibit these pathways, leading to a decrease in inflammation .
Pharmacokinetics
It is known that the compound is a metabolite of 20s-protopanaxadiol, the main active aglycone of ginsenosides, formed in the human liver
Result of Action
The result of this compound’s action is a significant reduction in inflammation. This is achieved through its suppression of key inflammatory mediators, leading to an overall decrease in the inflammatory response . Some derivatives of this compound have shown even better anti-inflammatory activity than hydrocortisone sodium succinate, a commonly used glucocorticoid drug .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain amino acids can greatly improve the anti-inflammatory activities of this compound derivatives . Additionally, the R/S stereochemistry at C-24 and the hydrophilicity of amino acid residues can also influence the activity of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20S,24R-Epoxydammar-12,25-diol-3-one typically involves the extraction from natural sources such as Pseudolarix kaempferi. The compound can also be synthesized through chemical reactions that introduce the necessary functional groups, such as hydroxyl and epoxide groups, onto a dammarane skeleton .
Industrial Production Methods
Industrial production of 20S,24R-Epoxydammar-12,25-diol-3-one involves large-scale extraction and purification processes. These processes are designed to ensure high purity and yield of the compound, making it suitable for various research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
20S,24R-Epoxydammar-12,25-diol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The hydroxyl and epoxide groups in the compound can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of 20S,24R-Epoxydammar-12,25-diol-3-one, which can have different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 20S,24R-Epoxydammar-12,25-diol-3-one include other dammarane-type triterpenoids such as:
- 3-Dehydropyxinol
- 20S,24R-Epoxy-dammar-12,25-diol-3-one
Uniqueness
What sets 20S,24R-Epoxydammar-12,25-diol-3-one apart from other similar compounds is its specific stereochemistry and the presence of both hydroxyl and epoxide functional groups. These features give it unique chemical and biological properties, making it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-21,23-24,31,33H,9-17H2,1-8H3/t18-,19+,20-,21+,23+,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDJPYINJXPKU-BDSQRYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25279-15-6 | |
| Record name | 3-Dehydropyxinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DEHYDROPYXINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCA3293YRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




